molecular formula C13H13N3O B2681584 6-Cyclopropyl-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2197637-89-9

6-Cyclopropyl-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2681584
CAS No.: 2197637-89-9
M. Wt: 227.267
InChI Key: OVUSVKGYSCLKPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclopropyl-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyridazinone core with a cyclopropyl group and a pyridinylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one typically involves the following steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Attachment of the Pyridinylmethyl Group: This step can be accomplished through nucleophilic substitution reactions, where a pyridinylmethyl halide reacts with the pyridazinone core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the pyridazinone core or the pyridinylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide variety of functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological pathways and interactions.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where pyridazinone derivatives have shown promise.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are likely mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds with similar pyridazinone cores but different substituents.

    Cyclopropyl-Substituted Compounds: Molecules featuring cyclopropyl groups attached to various heterocyclic cores.

    Pyridinylmethyl-Substituted Compounds: Compounds with pyridinylmethyl groups attached to different core structures.

Uniqueness

6-Cyclopropyl-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one is unique due to the combination of its cyclopropyl and pyridinylmethyl substituents, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness could make it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

6-cyclopropyl-2-(pyridin-4-ylmethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c17-13-4-3-12(11-1-2-11)15-16(13)9-10-5-7-14-8-6-10/h3-8,11H,1-2,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUSVKGYSCLKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.